3,4-Dichloro-1-benzothiophene-2-carbonitrile
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Overview
Description
3,4-Dichloro-1-benzothiophene-2-carbonitrile is a chemical compound with the molecular formula C₉H₃Cl₂NS and a molecular weight of 228.10 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzonitrile with sulfur sources under specific conditions to form the benzothiophene ring . Another method includes the use of 1,4-dithiane-2,5-diol and ynals in a cycloaddition reaction to produce the desired compound . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
3,4-Dichloro-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-1-benzothiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-Dichloro-1-benzothiophene-2-carbonitrile can be compared with other benzothiophene derivatives, such as:
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride: Similar in structure but with a carbonyl chloride group instead of a nitrile group.
3-amino-1-benzothiophene-2-carbonitrile: Contains an amino group instead of chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives.
Properties
Molecular Formula |
C9H3Cl2NS |
---|---|
Molecular Weight |
228.10 g/mol |
IUPAC Name |
3,4-dichloro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H3Cl2NS/c10-5-2-1-3-6-8(5)9(11)7(4-12)13-6/h1-3H |
InChI Key |
AXAIRPCEUDOJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C#N)Cl |
Origin of Product |
United States |
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